Diethyl 2-(4-nitrobenzyl)malonate
Description
The exact mass of the compound Diethyl 2-[(4-nitrophenyl)methyl]propanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407958. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-3-20-13(16)12(14(17)21-4-2)9-10-5-7-11(8-6-10)15(18)19/h5-8,12H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDENYKBUELXLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324903 | |
| Record name | diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-70-1 | |
| Record name | 7598-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-[(4-nitrophenyl)methyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Diethyl 2 4 Nitrobenzyl Malonate
Alkylation Approaches from Diethyl Malonate Precursors
Alkylation of diethyl malonate is a foundational method in organic synthesis for forming carbon-carbon bonds. fiveable.me The process relies on the acidity of the methylene (B1212753) (-CH2-) group flanked by two electron-withdrawing ester groups, which facilitates its deprotonation to form a stabilized carbanion or enolate. pearson.com
Sodium Ethoxide-Mediated Alkylation with 4-Nitrobenzyl Bromide
A common and well-established route for synthesizing substituted malonic esters is the malonic ester synthesis. pearson.com In the case of Diethyl 2-(4-nitrobenzyl)malonate (B8424857), this involves the reaction of diethyl malonate with 4-nitrobenzyl bromide in the presence of a strong base, typically sodium ethoxide (CH3CH2ONa). pearson.com
The reaction mechanism proceeds in two main steps:
Enolate Formation : Sodium ethoxide acts as a strong base, abstracting an acidic α-hydrogen from the methylene group of diethyl malonate. pearson.com This deprotonation results in the formation of a nucleophilic enolate ion, which is stabilized by resonance across the two adjacent carbonyl groups. pearson.com The formation of this sodium salt of diethyl malonate can sometimes be observed as a white precipitate, particularly in ethanol (B145695) solutions. sciencemadness.org
Alkylation : The resulting carbanion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide. pearson.com This step proceeds via a nucleophilic substitution mechanism, displacing the bromide ion and forming the desired C-C bond, yielding Diethyl 2-(4-nitrobenzyl)malonate. pearson.com
Base-Mediated Methodologies and Optimization Parameters
The choice of base is a critical parameter in the alkylation of diethyl malonate. While sodium ethoxide is frequently used, other strong bases such as sodium hydride (NaH) or potassium tert-butoxide can also be effective. google.com The primary function of the base is to completely deprotonate the diethyl malonate to generate the reactive enolate. pearson.com
Optimization of the reaction conditions is crucial for achieving high yields. Key parameters include:
Temperature Control : The addition of diethyl malonate to the sodium ethoxide solution is an exothermic process. Maintaining a controlled temperature, for instance below 50°C, during this addition can be important for preventing side reactions, although the formation of the solid sodium salt precipitate may still occur. sciencemadness.org
Solvent : Anhydrous ethanol is a typical solvent for reactions involving sodium ethoxide, as it is the conjugate acid of the base and does not introduce competing nucleophiles.
Stoichiometry : Using at least a full equivalent of the base is necessary to ensure complete formation of the enolate prior to the addition of the alkylating agent.
Nucleophilic Substitution Reactions
The core bond-forming step in this synthesis is a classic example of a nucleophilic substitution reaction. pearson.com The enolate of diethyl malonate, being a potent carbon-based nucleophile, readily attacks the electron-deficient carbon atom of the 4-nitrobenzyl bromide. The bromide ion is a good leaving group, facilitating this substitution. This reaction is a versatile and reliable method for introducing alkyl or benzyl (B1604629) groups to the α-position of the malonic ester. fiveable.me
Catalytic Synthesis Routes
Modern synthetic chemistry has explored catalytic methods to improve efficiency, selectivity, and environmental footprint compared to traditional stoichiometric approaches.
Phase-Transfer Catalysis in Aqueous Media
Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This methodology can be applied to the alkylation of malonates, offering an efficient synthetic approach. researchgate.net In a PTC system, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the nucleophile (the malonate enolate, generated in an aqueous basic phase) into the organic phase where the electrophile (4-nitrobenzyl bromide) is dissolved. This process allows the reaction to proceed at the interface or within the organic phase. This method has been shown to produce α-alkylmalonates in high chemical yields (up to 99%) and can be adapted for enantioselective synthesis by using chiral catalysts. researchgate.net
Nanoparticle-Catalyzed C-Arylation Approaches (General malonates)
A more recent and innovative approach involves the use of metal nanoparticles as heterogeneous catalysts for C-C bond formation. Copper and copper oxide (CuO) nanoparticles have been identified as excellent, ligand-free catalysts for the C-arylation of active methylene compounds like diethyl malonate. beilstein-journals.orgresearchgate.net This method, often referred to as an Ullmann-type coupling, can be used to couple diethyl malonate with various aryl halides. beilstein-journals.org
The reaction is typically performed under the following conditions:
Catalyst : 10 mol % CuO-nanoparticles. beilstein-journals.orgresearchgate.net
Base : Cesium carbonate (Cs2CO3). beilstein-journals.orgresearchgate.net
Solvent : Dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgresearchgate.net
Temperature : 80 °C. beilstein-journals.orgresearchgate.net
This protocol provides moderate to good yields of the desired α-aryl malonates and offers the significant advantage that the heterogeneous catalyst can be recovered and reused for several cycles with minimal loss of activity. beilstein-journals.orgresearchgate.net A related mild method uses a catalytic amount of copper(I) iodide (CuI) with 2-phenylphenol (B1666276) as a ligand to couple aryl iodides with diethyl malonate, achieving good to excellent yields. organic-chemistry.org
Table 1: Nanoparticle-Catalyzed C-Arylation of Diethyl Malonate with Various Aryl Halides Reaction conditions: diethyl malonate (3 mmol), aryl halide (1 mmol), 10 mol % CuO-nanoparticles, Cs₂CO₃ (0.5 mmol), DMSO; temperature 80 °C. beilstein-journals.orgresearchgate.net
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Diethyl 2-phenylmalonate | 78 |
| 2 | 1-Iodo-4-methylbenzene | Diethyl 2-(p-tolyl)malonate | 75 |
| 3 | 1-Iodo-4-methoxybenzene | Diethyl 2-(4-methoxyphenyl)malonate | 72 |
| 4 | 1-Bromo-4-nitrobenzene | Diethyl 2-(4-nitrophenyl)malonate | 85 |
| 5 | 1-Iodo-2-methylbenzene | Diethyl 2-(o-tolyl)malonate | 70 |
| 6 | Bromobenzene | Diethyl 2-phenylmalonate | 65 |
Organocatalytic Methodologies (for similar malonates)
The synthesis of compounds structurally analogous to this compound, such as the product of the Michael addition of diethyl malonate to nitroolefins, has been a significant area of research in organocatalysis. This approach is crucial for forming the carbon-carbon bond between the malonate and the benzyl group in an enantioselective manner. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. These catalysts activate the nucleophile (diethyl malonate) and the electrophile (the nitroolefin) simultaneously, facilitating the reaction with high stereocontrol.
For instance, bifunctional catalysts derived from 2-aminoDMAP/urea (B33335) and cinchonine (B1669041) have been successfully employed in the Michael addition of malonate esters to trans-β-nitrostyrene and other nitroolefins. metu.edu.trrsc.orgnih.govmanchester.ac.uk These reactions often achieve high yields and excellent enantioselectivity. The catalyst works by having a basic tertiary amine to deprotonate the diethyl malonate, forming an enolate, while a (thio)urea moiety acts as a hydrogen bond donor to activate the nitroolefin, making it more susceptible to nucleophilic attack. mdpi.com The choice of solvent, catalyst loading, and temperature are critical parameters that are optimized to maximize both yield and enantiomeric excess (ee). metu.edu.tr
Table 1: Organocatalytic Michael Addition of Malonates to Nitroolefins
| Catalyst Type | Substrate | Solvent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 2-aminoDMAP/urea derivative | Diethyl malonate + trans-β-nitrostyrene | Toluene (B28343) | 5 | High | 94 |
| Cinchonine-thiourea derivative | Dimethyl malonate + β-nitrostyrene | Not specified | Not specified | High | High |
This table presents data compiled from studies on similar malonate syntheses to illustrate the effectiveness of organocatalytic methods. metu.edu.trrsc.orgmdpi.com
Green Chemistry Considerations in this compound Synthesis
In line with the twelve principles of green chemistry, modern synthetic routes aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.com
Solvent-Free or Environmentally Benign Solvent Systems
The choice of solvent is a primary concern in green chemistry, as solvents constitute a major portion of the waste generated in chemical processes. researchgate.net Traditional solvents are often volatile, flammable, and toxic. The search for greener alternatives has led to the increased use of environmentally benign solvents such as water, ethanol, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). sigmaaldrich.com These solvents are less toxic and often derived from renewable feedstocks. For instance, ethanol is a biodegradable and low-toxicity solvent suitable for various reactions. thecalculatedchemist.com In the context of malonic ester synthesis, replacing traditional solvents with these greener options can significantly reduce the environmental footprint of the process. wikipedia.org Some reactions can be conducted in solvent-free conditions, further minimizing waste and simplifying product purification.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly heating the reaction mixture, microwave irradiation often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product yields and purities. nih.govnih.govscielo.org.mx
A relevant application is the microwave-assisted α-arylation of diethyl malonate. In one protocol, the coupling of various aryl halides with diethyl malonate is achieved in a short reaction time using a catalytic system of Cu(OTf)₂, 2-picolinic acid, and Cs₂CO₃ in toluene under microwave irradiation. researchgate.net This method provides a rapid and efficient route to α-aryl malonates, which are key precursors for a variety of heterocyclic compounds. researchgate.net This approach could be adapted for the synthesis of this compound by using 4-nitrobenzyl halide as the coupling partner.
Table 2: Microwave-Assisted α-Arylation of Diethyl Malonate with Aryl Halides
| Aryl Halide | Reaction Time (min) | Yield (%) |
|---|---|---|
| Iodobenzene | 30 | 96 |
| 4-Iodotoluene | 30 | 95 |
| 4-Bromoanisole | 45 | 89 |
This table showcases the efficiency of a microwave-assisted protocol for the synthesis of α-aryl malonates, a reaction type central to the formation of the target compound. researchgate.net
Chemical Reactivity and Transformation Pathways of Diethyl 2 4 Nitrobenzyl Malonate
Reactions at the Nitro Group
The nitro group is a prominent functional group that significantly influences the reactivity of the aromatic ring and can be readily transformed into other functionalities, most notably an amino group.
Reduction to Amino Group
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reduction can be achieved through various methods, including catalytic hydrogenation and metal-based reductions.
Catalytic Hydrogenation: This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under mild conditions and often affords high yields of the corresponding aniline (B41778) derivative. For instance, the catalytic hydrogenation of 2-nitroarylmalonate diesters is a key step in the synthesis of 2-oxindoles and N-hydroxy-2-oxindoles. google.com The process leads to the formation of 2-(N-hydroxyamino)arylmalonate or 2-aminoarylmalonate diesters as intermediates. google.com
Zinc Reduction: Zinc metal in the presence of an acid, such as acetic acid or hydrochloric acid, is another effective reagent for the reduction of nitroarenes. This method offers an alternative to catalytic hydrogenation and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions.
The resulting diethyl 2-(4-aminobenzyl)malonate is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Room temperature to moderate heat, atmospheric to high pressure | High yields, clean reaction, mild conditions | Potential for reduction of other functional groups, requires specialized equipment for high pressure |
| Zinc Reduction | Zn, acid (e.g., CH₃COOH, HCl) | Room temperature to reflux | Cost-effective, useful for substrates sensitive to hydrogenation | Can generate metal waste, may require stoichiometric amounts of metal |
Participation in Reductive Cyclization Reactions
The nitro group in diethyl 2-(4-nitrobenzyl)malonate (B8424857) can participate in intramolecular reductive cyclization reactions. This process involves the reduction of the nitro group and a subsequent intramolecular reaction, often with another functional group within the same molecule, to form a new ring system. A notable example is the base-mediated nitrophenyl reductive cyclization for the synthesis of hexahydro-2,6-methano-1-benzazocines. nih.govacs.org In such reactions, the in-situ generated amino or hydroxylamino group acts as a nucleophile, attacking an electrophilic center within the molecule to forge a new carbon-nitrogen bond and construct the heterocyclic framework. google.com
Reactions of the Ester Functionalities
The two ethyl ester groups in diethyl 2-(4-nitrobenzyl)malonate are susceptible to reactions typical of esters, primarily hydrolysis and transesterification.
Hydrolysis to Carboxylic Acids
The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. nih.gov Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. nih.gov Acid-catalyzed hydrolysis is usually performed by heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous medium. nih.gov The resulting malonic acid derivative, 2-(4-nitrobenzyl)malonic acid, is a dicarboxylic acid that can undergo further reactions, such as decarboxylation upon heating, to yield 4-nitrophenylacetic acid. nih.govbeilstein-journals.org The malonic ester synthesis is a classic example where hydrolysis of the ester groups is a key step, ultimately leading to a carboxylic acid. libretexts.orgucalgary.camasterorganicchemistry.com
Transesterification Reactions
Transesterification involves the reaction of the diethyl ester with another alcohol in the presence of an acid or base catalyst to exchange the ethyl groups for the alkyl or aryl group of the reacting alcohol. google.com For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield dimethyl 2-(4-nitrobenzyl)malonate. This reaction is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed. google.com
Reactions of the Active Methylene (B1212753) Group
The methylene group (—CH₂—) situated between the two electron-withdrawing carbonyl groups of the malonate moiety is known as an active methylene group. slideshare.netyoutube.com The protons on this carbon are significantly acidic (pKa ≈ 13 in DMSO for diethyl malonate) and can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. wikipedia.org This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The formation of the enolate allows for alkylation and acylation reactions at the active methylene position. For example, in the presence of a base, the enolate of this compound can react with alkyl halides in a classic malonic ester synthesis fashion. libretexts.orgucalgary.camasterorganicchemistry.com This allows for the introduction of a second substituent at the alpha-carbon.
Furthermore, the active methylene group can participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. ajrconline.org It can also be involved in Michael additions to α,β-unsaturated carbonyl compounds. mdpi.com These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks.
| Reactive Site | Reaction Type | Key Reagents/Conditions | Primary Product Type |
|---|---|---|---|
| Nitro Group | Reduction | H₂/Pd/C or Zn/Acid | Amine |
| Nitro Group | Reductive Cyclization | Reducing agent, Base | Heterocycle |
| Ester Groups | Hydrolysis | H₃O⁺ or OH⁻, then H₃O⁺ | Dicarboxylic Acid |
| Ester Groups | Transesterification | R'OH, Acid or Base catalyst | Different Ester |
| Active Methylene Group | Alkylation | Base, then R-X | Substituted Malonate |
| Active Methylene Group | Knoevenagel Condensation | Aldehyde/Ketone, Base | Unsaturated Dicarbonyl Compound |
Knoevenagel Condensation (for related malonates)
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction. wikipedia.org This process is a modification of the aldol (B89426) condensation and typically results in an α,β-unsaturated ketone. wikipedia.org The reaction is usually catalyzed by a weak amine base. wikipedia.org
In the context of malonates, diethyl malonate is a classic active methylene compound used in Knoevenagel condensations. wikipedia.org The reaction mechanism commences with the deprotonation of the malonate derivative by a mild base to form a carbanion. amazonaws.com This carbanion then attacks the carbonyl group of an aldehyde or ketone. amazonaws.com Subsequent proton transfer and elimination of a water molecule yield the final condensation product. amazonaws.com
The choice of base is critical; it must be sufficiently basic to deprotonate the active methylene group but not so strong as to cause self-condensation of the carbonyl compound. wikipedia.org Historically, bases like piperidine (B6355638) or pyridine (B92270) were employed. amazonaws.com
The Knoevenagel condensation has significant applications in the synthesis of various industrial and pharmaceutical intermediates. amazonaws.comtandfonline.com For instance, the reaction of 2-methoxybenzaldehyde (B41997) with thiobarbituric acid using piperidine as a base demonstrates a typical Knoevenagel condensation. wikipedia.org
Table 1: Examples of Knoevenagel Condensation Reactions
| Reactants | Catalyst | Product | Reference |
| Formaldehyde and diethyl malonate | Diethylamine | Bis adduct | tandfonline.com |
| Benzaldehyde and diethyl malonate | Diethylamine | Unsaturated mono compound (at 373 K) | tandfonline.com |
| 2-Methoxybenzaldehyde and thiobarbituric acid | Piperidine | Enone | wikipedia.org |
Further Alkylation Reactions (e.g., with methyl iodide for analogues)
The alkylation of enolates derived from malonic esters is a fundamental carbon-carbon bond-forming reaction. libretexts.org Enolates, being nucleophilic, can react with alkyl halides in an SN2 fashion, where an α-hydrogen is substituted with an alkyl group. libretexts.org This reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides as the alkylating agents. libretexts.org
For instance, diethyl malonate can be alkylated with methyl iodide. orgsyn.org The process generally involves the formation of a resonance-stabilized enolate by treating the diethyl malonate with a base like sodium ethoxide. libretexts.org This enolate then acts as the nucleophile, attacking the alkyl halide. libretexts.org
A significant application of this chemistry is the malonic ester synthesis, which transforms an alkyl halide into a carboxylic acid with two additional carbon atoms. libretexts.org This synthesis can also be adapted to produce cycloalkanecarboxylic acids. libretexts.org It's also possible to perform a second alkylation on the product of the first, as there is still an acidic α-hydrogen present. libretexts.org
Table 2: Alkylation of Diethyl Malonate Analogues
| Malonate Derivative | Alkylating Agent | Base | Product | Reference |
| Diethyl malonate | Methyl iodide | Sodium ethoxide | Diethyl methylmalonate | orgsyn.org |
| Diethyl malonate | Isopropyl bromide | Sodium ethylate | Diethyl isopropylmalonate | google.com |
| Diethyl allylmalonate | n-Butyl bromide | Sodium ethylate | Diethyl butylallylmalonate | google.com |
Michael Addition Reactions (for related malonates)
The Michael reaction, or Michael 1,4-addition, is a conjugate addition reaction between a Michael donor (a nucleophile such as an enolate) and a Michael acceptor (typically an α,β-unsaturated carbonyl compound). wikipedia.org This reaction is a widely utilized method for the mild formation of carbon-carbon bonds. wikipedia.org
In this reaction, doubly stabilized carbon nucleophiles like β-ketoesters, malonates, and β-cyanoesters are effective Michael donors. wikipedia.org The reaction proceeds via a 1,4-regioselective attack of the enolate on the activated olefin, which transfers the enolate to the electrophile. wikipedia.org
Classic examples of the Michael reaction include the reaction between diethyl malonate and diethyl fumarate, and between diethyl malonate and mesityl oxide. wikipedia.org The mechanism involves the deprotonation of the malonate to form an enolate, which then attacks the β-carbon of the α,β-unsaturated carbonyl compound. libretexts.org Subsequent protonation steps yield the final Michael adduct. libretexts.org
Table 3: Examples of Michael Addition Reactions with Malonates
| Michael Donor | Michael Acceptor | Product Type | Reference |
| Diethyl malonate | Diethyl fumarate | Michael adduct | wikipedia.org |
| Diethyl malonate | Mesityl oxide | Dimedone | wikipedia.org |
| Diethyl malonate | Methyl crotonate | Michael adduct | wikipedia.org |
| Dimethyl malonate | 2-Cyclopenten-1-one | Michael adduct | nih.gov |
Intramolecular Cyclization and Heterocyclic Compound Formation
Formation of Oxindole (B195798) Derivatives via Intramolecular Nucleophilic Attack
A key transformation of this compound analogues is their conversion to oxindole derivatives. This process often involves the reduction of the nitro group to an amino or N-hydroxyamino group, followed by an intramolecular cyclization. google.com
For example, a 2-nitrophenylmalonate diester can be hydrogenated to a 2-aminophenylmalonate diester. google.com This intermediate then undergoes cyclization through an intramolecular aminolysis of one of the ester groups by the 2-amino group, leading to the formation of a 2-oxindole-3-carboxylate ester. google.com This cyclization can often occur in situ under the conditions used for the catalytic hydrogenation of the nitroarene, sometimes requiring a temperature increase to no more than 100°C. google.com
Cyclization to Fluorotetrahydroquinolines (from related fluoromalonates)
A related synthetic pathway involves the synthesis of fluorotetrahydroquinolines from diethyl 2-fluoromalonate and suitable ortho-nitrobenzyl bromide precursors. nih.gov This two-step synthesis highlights the versatility of malonate derivatives in constructing complex heterocyclic frameworks. nih.gov
Precursor for Pyridones and Other Heterocycles
Derivatives of malonic acid are versatile reagents for the preparation of various heterocyclic ring systems. nih.gov Diethyl malonates, being relatively inexpensive and readily available, can be used in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocycles. nih.gov
For instance, the reaction of diethyl malonate with 2-aminopyridine (B139424) leads to the formation of pyrido[1,2-a]pyrimidine-2,4-dione, a reaction known as Tschitschibabin's synthesis. nih.gov Similarly, the reaction of malonates with urea (B33335) is a classic method for synthesizing barbituric acids. nih.gov These reactions often require elevated temperatures or the presence of a basic catalyst. nih.gov
Applications in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The distinct reactive centers of Diethyl 2-(4-nitrobenzyl)malonate (B8424857) enable its use as a foundational element in the assembly of intricate molecular structures, from heterocyclic rings to large macrocyclic systems.
Diethyl malonate and its derivatives are cornerstone reagents in the synthesis of heterocyclic compounds. chemicalbook.comaskfilo.comsodium-methoxide.net The 1,3-dicarbonyl unit can react with various dinucleophiles to form six-membered rings. nih.gov For instance, the reaction of malonates with urea (B33335) is a classic route to barbituric acids. nih.gov
The "nitrophenyl" portion of the molecule significantly expands its utility in heterocycle synthesis. Nitro-substituted aromatic compounds are key precursors for building fused ring systems. Research has demonstrated that nitrophenyl malonates can undergo reductive cyclization to form indole (B1671886) derivatives. google.com A patented process, for example, describes the conversion of 4-fluoro-2-(dimethyl malonate) nitrobenzene (B124822) into 5-fluoroindole-2-one, a valuable heterocyclic core. google.com Similarly, nitrophenyl malonates are used as starting materials for the synthesis of complex bridged heterocyclic systems like hexahydro-2,6-methano-1-benzazocines. nih.gov The general reactivity of nitroalkenes and related compounds in forming a wide variety of five- and six-membered heterocycles, including piperidines and quinolines, further underscores the potential of Diethyl 2-(4-nitrobenzyl)malonate as a precursor in this area. rsc.orgrsc.org
Table 2: Examples of Heterocyclic Systems Synthesized from Related Malonate Precursors
| Precursor Type | Heterocyclic Product | Synthetic Strategy | Reference |
| Nitrophenyl Malonates | Indole derivatives | Reductive Cyclization | google.com |
| Nitrophenyl Malonates | Hexahydro-2,6-methano-1-benzazocines | Base-Mediated Reductive Cyclization | nih.gov |
| Diethyl Malonate & Urea | Barbituric Acids | Cyclocondensation | nih.gov |
| Diethyl Malonate & 2-Aminopyridine (B139424) | Pyrido[1,2-a]pyrimidine-2,4-diones | Cyclocondensation | nih.gov |
Precursor for Macrocyclic Systems
Macrocycles are large ring structures that represent an important class of molecules in drug discovery and materials science. nih.gov Their synthesis often relies on the strategic connection of building blocks that possess complementary reactive functional groups. core.ac.uk this compound is a candidate for such a building block due to its difunctional nature.
Synthetic strategies for macrocycles often involve the sequential coupling of three or more components, where linear precursors are first assembled and then cyclized. nih.gov The two ester groups of the malonate moiety can serve as handles for creating a linear chain, which is then poised for a ring-closing reaction. core.ac.uk For example, the ester groups could be hydrolyzed to carboxylic acids and then coupled with a diamine, or they could be involved in transesterification reactions with a diol to form a large ring. The 4-nitrobenzyl group can also participate in the cyclization process, especially after reduction to an amine, providing an additional reactive site for amide bond formation or other coupling reactions. While direct synthesis of a macrocycle from this compound is not explicitly detailed in the provided search results, its structure fits the profile of a useful precursor in modern macrocyclization strategies like those based on N-acylhydrazones or ring-closing metathesis. core.ac.ukrsc.org
Role in the Synthesis of Bioactive Molecules (excluding clinical studies)
The structural features of this compound make it a valuable intermediate in the laboratory-scale preparation of molecules with potential biological activity, particularly in the pharmaceutical and agrochemical sectors.
Diethyl malonate itself is a widely used starting material for a range of pharmaceuticals, including the vasodilator naftidrofuryl, the anti-inflammatory drug phenylbutazone, and various barbiturates. askfilo.comwikipedia.org The introduction of the 4-nitrobenzyl group provides a direct route to compounds containing the valuable 4-aminobenzyl substructure following a simple reduction step.
Aryl-substituted anilinomethylenemalonates, which are structurally related, serve as precursors in the multi-stage synthesis of quinoline-based drugs. researchgate.net Furthermore, the synthesis of 5-fluoroindole-2-one from a related nitrophenyl malonate highlights its role as an intermediate for creating heterocyclic cores found in many pharmaceutical agents. google.com The versatility of the malonate core for building molecular complexity, combined with the utility of the nitroaromatic group as a precursor to a key amine pharmacophore, positions this compound as a significant intermediate in medicinal chemistry research.
The utility of malonic esters extends to the agrochemical industry. chemicalbook.comwikipedia.orgchemicalbook.com A clear example of this is seen in the synthesis of the modern herbicide pinoxaden (B166648). A key intermediate in its production is a substituted phenyl malonate, specifically diethyl 2-(2,6-diethyl-4-methylbenzene)malonate. google.com This intermediate shares the core structure of a substituted benzene (B151609) ring directly attached to a diethyl malonate unit, analogous to this compound. The synthesis of this pinoxaden intermediate involves the reaction of the corresponding substituted benzyl (B1604629) bromide with diethyl malonate, a standard malonic ester synthesis reaction. google.com This parallel demonstrates the established role of such phenyl-substituted malonates as crucial intermediates in the production of complex and commercially significant agrochemicals.
Synthesis and Study of Diethyl 2 4 Nitrobenzyl Malonate Derivatives and Analogues
Systematic Modification of Ester Moieties (e.g., dimethyl, different alkyl esters)
The ester functionalities of 2-(4-nitrobenzyl)malonate (B8424857) are primary targets for modification, allowing for the synthesis of various dialkyl analogues. The general approach involves the reaction of a selected dialkyl malonate with a 4-nitrobenzyl halide. While diethyl 2-(4-nitrobenzyl)malonate is a common starting point, analogues such as dimethyl, di-n-butyl, and diisopropyl malonates are also utilized. google.com
A prevalent synthetic route is the C-alkylation of the corresponding dialkyl malonate. For instance, dimethyl 2-(2-nitrobenzyl)malonate can be synthesized by treating dimethyl malonate with sodium hydride, followed by the addition of 2-nitrobenzyl chloride. nih.gov Another method involves the reaction of dimethyl malonate with 1-(bromomethyl)-2-nitrobenzene in the presence of potassium carbonate in dimethylformamide (DMF) to yield dimethyl 2-(2-nitrobenzyl) malonate. nih.govchemicalbook.com Similarly, the synthesis of dimethyl 5-chloro-2-nitrophenyl malonate has been achieved by reacting dimethyl malonate with 2,4-dichloronitrobenzene (B57281) using sodium methoxide (B1231860) in DMF. google.com
These modifications of the ester groups can influence the compound's physical properties, such as solubility and crystallinity, and may also affect its reactivity in subsequent chemical transformations. The choice of the alkyl group can be tailored for specific applications or to optimize reaction conditions.
Table 1: Examples of Dialkyl 2-(substituted-benzyl)malonates
| Compound Name | Benzyl (B1604629) Substituent | Ester Group | Synthesis Method | Reference |
|---|---|---|---|---|
| Dimethyl 2-(2-nitrobenzyl) malonate | 2-Nitro | Methyl | Dimethyl malonate + 2-nitrobenzyl chloride + NaH | nih.gov |
| Dimethyl 2-(2-nitrophenyl)malonate | 2-Nitro | Methyl | Dimethyl malonate + 1-fluoro-2-nitrobenzene (B31998) + NaH | chemicalbook.com |
| Dimethyl 5-Chloro-2-nitrophenyl Malonate | 5-Chloro-2-nitro | Methyl | Dimethyl malonate + 2,4-dichloronitrobenzene + NaOMe | google.com |
| Di-n-butyl malonate derivatives | Varies | n-Butyl | General C-alkylation | google.com |
Introduction of Additional Substituents on the Malonate Backbone
The carbon atom positioned between the two ester groups in this compound is particularly reactive due to the acidity of its attached protons. This feature is exploited in the malonic ester synthesis to introduce a wide range of substituents at this position. libretexts.orglibretexts.org The process typically begins with the deprotonation of the α-carbon using a suitable base, such as sodium ethoxide, to form a stable enolate. This nucleophilic enolate can then react with an alkyl halide in an SN2 reaction to form a mono-alkylated derivative. libretexts.orgwikipedia.org
Since the mono-alkylated product still possesses one acidic proton, the process can be repeated to introduce a second, different alkyl group, leading to dialkylated malonates. libretexts.orgwikipedia.org This sequential alkylation allows for the creation of a quaternary carbon center.
Beyond simple alkyl groups, other functionalities can be introduced. For example, diethyl 2-acetamido-2-benzylmalonate is synthesized by reacting diethyl malonate with acetamide (B32628) and benzyl chloride, introducing an acetamido group onto the central carbon. ontosight.ai Furthermore, C-arylation of diethyl malonate can be achieved using various aryl halides, catalyzed by copper oxide nanoparticles, to produce diethyl 2-aryl-malonates. researchgate.net
Table 2: Examples of Substituents Introduced on the Malonate Backbone
| Starting Malonate | Reagent(s) | Introduced Substituent(s) | Product Type | Reference |
|---|---|---|---|---|
| Diethyl malonate | 1. NaOEt; 2. Alkyl halide | Alkyl | Mono-alkylated malonate | libretexts.org |
| Mono-alkylated malonate | 1. NaOEt; 2. Second alkyl halide | Second alkyl group | Di-alkylated malonate | libretexts.orgwikipedia.org |
| Diethyl malonate | Acetamide, Benzyl chloride | Acetamido, Benzyl | α-Acetamido-α-benzyl malonate | ontosight.ai |
| Diethyl malonate | Aryl halide, CuO-NPs | Aryl | α-Aryl malonate | researchgate.net |
| Diethyl malonate | Nitroso chlorides of terpenes | α-Substituted oxime moiety | α-Oxime malonate | rsc.org |
Exploration of Different Aryl/Alkyl Substituents on the Benzyl Moiety
Modifying the structure of the benzyl group, particularly the attached aryl ring, offers another avenue for creating analogues of this compound. These modifications can significantly alter the electronic and steric properties of the molecule.
Syntheses have been developed to introduce a variety of substituents onto the phenyl ring or to replace the phenyl ring entirely. For instance, analogues with different substitution patterns on the nitro-bearing ring, such as diethyl 2-(2-nitrobenzyl)malonate, have been prepared. chemicalbook.com Further variations include the introduction of other functional groups, as seen in the synthesis of dimethyl 2-(4-cyano-2-nitrophenyl)malonate. chemicalbook.com
The Knoevenagel condensation of various substituted benzaldehydes with malonates is a common method to produce benzylidene malonates, which are precursors to the target benzyl malonates. This approach has been used to synthesize derivatives with fluoro, chloro, and methoxycarbonyl substituents on the aromatic ring. nih.gov Another sophisticated method utilizes iron-cyclopentadienyl complexes of chlorotoluenes and dichlorobenzenes to react with diethyl alkylmalonates, allowing for the synthesis of a range of diethyl alkyl(substituted phenyl)malonates. smu.ca Research has also been conducted on the synthesis of diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate, showcasing further diversification of the aryl moiety. google.com
Table 3: Examples of Modified Benzyl Moieties
| Compound Name/Class | Aryl/Alkyl Substituent on Benzyl Moiety | Key Feature | Reference |
|---|---|---|---|
| Diethyl 2-(2-nitrobenzyl)malonate | 2-nitro group | Positional isomer of the nitro group | chemicalbook.com |
| Dimethyl 2-(4-fluorobenzylidene) malonate | 4-fluoro group | Introduction of a halogen | nih.gov |
| Dimethyl 2-(4-chlorobenzylidene) malonate | 4-chloro group | Introduction of a halogen | nih.gov |
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(3-methoxybenzyl)-2-methylmalonate | 3-methoxy group | Introduction of an ether group | nih.govfrontiersin.org |
| Diethyl alkyl(substituted phenyl)malonates | Various (e.g., methyl, chloro) | Iron-complex mediated synthesis | smu.ca |
| Dimethyl 2-(4-cyano-2-nitrophenyl)malonate | 4-cyano, 2-nitro groups | Introduction of a cyano group | chemicalbook.com |
| Diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate | 2,4-difluoro groups | Di-halogenated phenyl ring | google.com |
Stereoselective Synthesis of Chiral Analogues
The creation of chiral centers in derivatives of this compound is a significant area of research, particularly when the α-carbon of the malonate is di-substituted. Asymmetric synthesis aims to control the stereochemical outcome of these reactions, producing specific enantiomers which can have distinct biological activities.
A notable advancement in this field is the enantioselective phase-transfer catalysis (PTC) for the α-alkylation of malonates. In one study, researchers developed an efficient method for the synthesis of chiral malonates containing a quaternary carbon center. nih.govfrontiersin.orgresearchgate.net They utilized a chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide, for the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates. researchgate.net
This methodology was successfully applied to the synthesis of 1-(tert-butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-nitrobenzyl)malonate. The reaction of the α-methylmalonate substrate with para-nitrobenzyl bromide under PTC conditions yielded the desired product in high yield (99%) and with excellent enantioselectivity (95% enantiomeric excess, ee). nih.govfrontiersin.org Such methods are crucial for accessing enantiomerically enriched compounds that are valuable as chiral building blocks in the synthesis of more complex molecules.
Table 4: Example of Stereoselective Synthesis
| Target Compound | Chiral Catalyst | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-nitrobenzyl)malonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide | p-nitrobenzyl bromide | 99% | 95% | nih.govfrontiersin.org |
Biological Activity Research Pre Clinical and Mechanistic Focus, Excluding Clinical Data
Investigation of Enzyme Inhibition and Modulation (for related malonates)
Malonic acid and its esters are recognized for their ability to inhibit certain enzymes. A classic example is the competitive inhibition of succinate (B1194679) dehydrogenase by malonate. libretexts.orgnih.gov This enzyme plays a crucial role in the Krebs cycle, and malonate, due to its structural similarity to the natural substrate succinate, can bind to the active site without undergoing a reaction, thereby blocking the enzyme's function. libretexts.org This inhibitory property has been explored in the context of disease. For instance, cell-permeable malonate ester prodrugs like dimethyl malonate have been shown to protect against renal ischemia-reperfusion injury by inhibiting succinate dehydrogenase. nih.gov
Furthermore, diethyl malonate has been shown to inhibit dehydrochlorinase activity, which can increase the toxicity of certain pesticides. nih.gov The hydrolysis of diethyl malonate by enzymes like adipose-tissue lipase (B570770) and α-chymotrypsin has also been observed. nih.gov Some malonic acid derivatives have been investigated as potential inhibitors of enzymes such as carbonic anhydrases, which are involved in various physiological and pathological processes. researchgate.net Specifically, coumarin (B35378) derivatives synthesized using diethyl malonate have shown selective inhibition of human carbonic anhydrase isoforms IX and XII, which are associated with tumor progression. researchgate.net
Receptor Agonism Studies (for related derivatives)
The derivatives of diethyl malonate have been instrumental in the synthesis of compounds that interact with various receptors. Notably, diethyl malonate is a key precursor in the synthesis of barbiturates. wikipedia.orgsodium-methoxide.net Barbiturates act as positive allosteric modulators and, at higher doses, as agonists of GABAA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. wikipedia.org
Additionally, radiolabeled diethyl malonate, specifically [¹¹C]diethyl malonate, has been synthesized for use in positron emission tomography (PET) imaging. researchgate.net This highlights its utility in creating tools for studying biological processes in vivo, which can include receptor binding studies.
Antimicrobial Properties (e.g., antifungal activity of related malonates)
Several studies have explored the antimicrobial potential of malonate derivatives. Malonamide derivatives have been synthesized and shown to possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these derivatives not only inhibited bacterial growth but also repressed biofilm formation. mdpi.com
In the realm of antifungal research, while direct studies on diethyl 2-(4-nitrobenzyl)malonate (B8424857) are not prevalent, related heterocyclic compounds derived from malonates have been investigated. For example, some coumarin derivatives, which can be synthesized from diethyl malonate, have exhibited antifungal properties. researchgate.net Furthermore, substituted ethyl 2-(quinolin-4-yl)propanoates, synthesized using diethyl 2-(ethoxymethylene)malonate, have demonstrated potent antimicrobial activity against Helicobacter pylori and modest activity against other microorganisms, including the fungus Candida albicans. nih.gov
Anti-inflammatory Properties (for related malonates)
The anti-inflammatory potential of malonate derivatives has been a subject of interest. Diethyl malonate itself is suggested to have anti-inflammatory effects. actylis.com Various derivatives have been synthesized and evaluated for their anti-inflammatory activity. ontosight.ai For instance, compounds like diethyl 2-{[4-(1H-imidazol-1-yl)phenyl]methylene}malonate have been explored for their potential anti-inflammatory properties. ontosight.ai Additionally, certain malonic acid derivatives are being investigated for their antioxidative and anti-inflammatory activities. ontosight.ai
Role in Biochemical Assay Development
Diethyl malonate and its derivatives serve as versatile tools in the development of biochemical assays. Their ability to participate in various chemical reactions makes them valuable for creating probes and substrates for enzymatic and cellular studies. For example, the synthesis of cyclopentanepyridinone derivatives using diethyl malonate has led to the identification of compounds with inhibitory activity against HIV-1 reverse transcriptase, which was evaluated using an enzyme assay kit. acs.org The development of such assays is crucial for screening potential drug candidates and understanding their mechanisms of action.
Interactive Data Table: Biological Activities of Related Malonate Derivatives
| Compound Class | Biological Activity | Target/Organism | Reference |
| Malonates | Enzyme Inhibition | Succinate Dehydrogenase | libretexts.orgnih.gov |
| Dimethyl Malonate | Enzyme Inhibition | Succinate Dehydrogenase | nih.gov |
| Diethyl Malonate | Enzyme Inhibition | Dehydrochlorinase | nih.gov |
| Coumarin Derivatives | Enzyme Inhibition | Carbonic Anhydrase IX & XII | researchgate.net |
| Barbiturates | Receptor Agonism | GABAA Receptors | wikipedia.org |
| Malonamide Derivatives | Antibacterial | MRSA | mdpi.com |
| Quinolylpropanoates | Antimicrobial | H. pylori, C. albicans | nih.gov |
| Imidazole Derivatives | Anti-inflammatory | Not specified | ontosight.ai |
| Cyclopentanepyridinones | Enzyme Inhibition | HIV-1 Reverse Transcriptase | acs.org |
Future Research Directions and Emerging Perspectives
Development of Novel and Efficient Synthetic Protocols
The classical synthesis of diethyl 2-(4-nitrobenzyl)malonate (B8424857) involves the alkylation of a diethyl malonate carbanion with a 4-nitrobenzyl halide. While effective, future research is geared towards developing more efficient, safer, and environmentally benign protocols.
One promising area is the advancement of catalytic C-alkylation methods. Research into copper-catalyzed C-alkylation of nitroalkanes using benzyl (B1604629) bromide electrophiles has shown the potential for creating complex phenethylamine (B48288) derivatives. udel.edu Adapting such catalytic systems for the alkylation of active methylene (B1212753) compounds like diethyl malonate could offer a route with higher functional group tolerance and milder reaction conditions. udel.edu
Furthermore, alternative synthetic strategies that deviate from the standard malonic ester synthesis are being explored for related compounds. For instance, methods involving diazotization reactions, where an aniline (B41778) derivative is converted into a diazonium salt and subsequently reacted with diethyl malonate, have been developed for structurally similar molecules. google.com Exploring such pathways for the synthesis of diethyl 2-(4-nitrobenzyl)malonate could provide novel entry points to this and other substituted malonates.
Table 1: Comparison of Synthetic Protocols for Substituted Malonates
| Protocol | Description | Potential Advantages | Key Reagents |
|---|---|---|---|
| Classical Malonic Ester Synthesis | Nucleophilic substitution where a base generates a malonate carbanion, which then attacks an alkyl halide. quora.comchemicalbook.com | Well-established, reliable for many substrates. | Diethyl malonate, Sodium ethoxide, 4-nitrobenzyl halide. |
| Copper-Catalyzed Alkylation | A transition-metal catalyzed approach to C-alkylation using alkyl halide electrophiles. udel.edu | Higher functional group tolerance, potentially milder conditions, reduced byproducts. | Diethyl malonate, Copper catalyst, Benzyl bromide derivatives. |
| Diazotization Route | Involves reacting a diazonium salt, formed from an aniline, with diethyl malonate under alkaline conditions. google.com | Provides an alternative pathway from different starting materials (anilines vs. benzyl halides). | 4-methylaniline, Isoamyl nitrite, Diethyl malonate. |
Exploration of Underutilized Reactivity Pathways
The reactivity of this compound is typically centered on the transformation of its nitro and ester functional groups. The reduction of the nitro group to an amine is a common and vital transformation, yielding precursors for dyes, polymers, and biologically active molecules. wikipedia.org Mechanistic studies on the reduction of nitroaromatics using catalysts like iron(salen) complexes are providing deeper insights into the intermediates involved, which can help optimize these transformations. acs.org
However, there are several less-explored reaction pathways that merit investigation. The Nef reaction, which converts a primary or secondary nitro group into a carbonyl, represents a significant synthetic opportunity. researchgate.net Applying this reaction to the benzyl-substituted nitro group in this malonate could yield novel keto-malonate derivatives, opening doors to new classes of compounds.
Another area of interest is the reactivity of the aniline derivative obtained after the reduction of the nitro group. While the aniline itself is a valuable product, it can be further functionalized through a variety of reactions, including oxidation to form conductive polyanilines or participation in coupling reactions to build more complex molecular architectures. wikipedia.org
Expansion into Advanced Materials Science Applications (for related compounds)
While this compound itself is primarily an intermediate, its structural motifs are found in compounds with significant materials science applications. Future research will likely focus on leveraging this and related structures as building blocks for advanced materials.
A compelling example lies in the field of liquid crystals. Research has shown that dimers based on cyanobiphenyl units linked by a substituted malonate core can exhibit mesomorphic (liquid crystal) properties. taylorandfrancis.com The specific nature of the substituent on the central malonate unit can significantly influence these properties. taylorandfrancis.com This suggests that derivatives of this compound could be synthesized and explored for their potential in creating novel liquid crystalline materials.
Furthermore, the reduction of the nitro group to an aniline opens up the possibility of creating conductive polymers. Polyaniline is a well-known conducting polymer, and its derivatives are of great interest for applications in electronics, sensors, and energy storage. wikipedia.org By synthesizing polymers from the amine derivative of this compound, new materials with tailored electronic and physical properties could be developed.
Integration with Flow Chemistry and Automated Synthesis
The synthesis of compounds containing nitro groups often presents safety challenges due to the potential for exothermic and runaway reactions. Flow chemistry, where reagents are mixed in continuous-flow reactors, offers a powerful solution by providing superior control over reaction temperature, pressure, and mixing, thereby enhancing safety and reproducibility.
Future work should focus on adapting the synthesis of this compound to flow chemistry systems. Both the initial alkylation step and the subsequent reduction of the nitro group are well-suited for this technology. The enhanced safety of performing nitrations and nitro-group reductions in flow reactors is a significant driver for this transition. Integrating these flow processes with automated purification and analysis systems would enable high-throughput synthesis and optimization, accelerating the discovery of new derivatives and applications.
Deeper Mechanistic Understanding of Biological Interactions (non-clinical)
The 4-nitrobenzyl moiety is a key feature in many compounds studied in medicinal chemistry and chemical biology. Nitroaromatic compounds are often investigated for their ability to be selectively reduced by enzymes in hypoxic environments, a characteristic exploited in the design of targeted prodrugs. A deeper, non-clinical mechanistic understanding of the reduction of this compound in biological systems could provide valuable insights.
This involves studying the interaction of the compound with specific enzymes and understanding the precise mechanism and products of its metabolic transformation. For instance, investigations into the catalytic action of organocatalysts, such as bispidines, in the synthesis of related nitro compounds have revealed complex supramolecular interactions and novel catalytic cycles. mdpi.com Similar detailed mechanistic studies on how this compound or its derivatives interact with biological macromolecules (outside of a clinical context) could reveal new modes of action or inform the design of novel chemical probes or enzyme inhibitors. Research into the synthesis of related structures, like diethyl 2-(2-chloronicotinoyl)malonate, has highlighted their importance as intermediates for small molecule kinase inhibitors, underscoring the biological relevance of the diethyl malonate core in complex molecules. atlantis-press.com
Q & A
Q. Q1. What are the primary synthetic routes for preparing Diethyl 2-(4-nitrobenzyl)malonate, and how do reaction conditions influence yield?
Methodological Answer: this compound is typically synthesized via alkylation of diethyl malonate enolates with 4-nitrobenzyl halides. Key factors include:
- Base selection: Strong bases like NaH or LDA generate the enolate, with solvent polarity affecting reactivity .
- Electrophile reactivity: 4-Nitrobenzyl bromide or chloride is preferred due to the electron-withdrawing nitro group enhancing electrophilicity .
- Temperature control: Reactions often proceed at 0–25°C to minimize side reactions (e.g., over-alkylation).
Example: A 87% yield was achieved using diethyl malonate and 5-chloro-2-nitrophenyl derivatives under optimized conditions (silica gel chromatography, 2–10% EtOAc/hexanes) .
Q. Q2. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR: Key signals include the ethoxy groups (δ 1.31 ppm, t; δ 4.30 ppm, q) and the nitrobenzyl proton (δ 5.30 ppm, s) .
- IR: Stretching vibrations for ester carbonyl (∼1740 cm⁻¹) and nitro groups (∼1520 cm⁻¹) are diagnostic .
- Mass spectrometry: Molecular ion peaks (e.g., m/z 307 for C₁₄H₁₅NO₆⁺) validate molecular weight .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the alkylation efficiency of diethyl malonate derivatives with nitroaromatic electrophiles?
Data-Driven Analysis:
- Steric hindrance: Bulky substituents on the nitrobenzyl group reduce reaction rates. For example, 4-nitrobenzyl derivatives react faster than ortho-substituted analogs due to reduced steric crowding .
- Electronic effects: The nitro group enhances electrophilicity via resonance withdrawal, increasing reactivity by ∼30% compared to non-nitro analogs .
Contradictions arise in mixed solvent systems (e.g., DMF/THF), where polar aprotic solvents may stabilize intermediates but increase side reactions .
Q. Q4. What challenges arise in the hydrolysis of this compound, and how can they be mitigated?
Methodological Insights:
- Acid-catalyzed hydrolysis: Concentrated HBr/AcOH (1:5 v/v) under reflux cleaves ester groups but risks decarboxylation to 2-(4-nitrobenzyl)acetic acid .
- Base-mediated hydrolysis: NaOH/EtOH may deprotonate the α-carbon, leading to malonic acid derivatives, but competing nitro group reduction can occur .
Optimization requires pH control (pH 4–6) and low temperatures (≤40°C) to preserve the nitro functionality .
Q. Q5. How can enantioselective synthesis of this compound derivatives be achieved using organocatalysts?
Advanced Methodology:
- Bifunctional thiourea catalysts enable asymmetric Michael additions. For example, L-proline derivatives achieve up to 79% enantiomeric excess in malonate alkylation via hydrogen-bonding transition states .
- Solvent effects: Polar solvents (e.g., pyridine) enhance catalyst-substrate interactions, improving selectivity .
- Kinetic resolution: Chiral HPLC (e.g., Chiralpak IB) monitors enantiopurity post-synthesis .
Data Contradiction and Mechanistic Analysis
Q. Q6. Discrepancies in EXAFS and IR data for metal-malonate complexes: How to resolve conflicting coordination models?
Critical Analysis:
- EXAFS vs. IR: EXAFS data for Pb(II)-malonate complexes suggest ternary surface complexes with Pb–C distances of 2.98–3.14 Å, indicating four- or six-membered rings. IR spectra, however, show malonate binds via inner-sphere Fe–O coordination in absence of Pb .
Resolution: Combined techniques confirm malonate bridges Pb and Fe in hematite systems, forming mixed coordination modes dependent on pH (dominant at pH 5–7) .
Q. Q7. Why does this compound exhibit neurotoxic synergism with MDMA in striatal models?
Mechanistic Insight:
- Dopaminergic pathways: Malonate inhibits succinate dehydrogenase, exacerbating MDMA-induced dopamine release and oxidative stress. Co-administration with GBR 12909 (dopamine transporter inhibitor) blocks neurotoxicity .
- Metabolic interplay: Malonate depletes ATP, amplifying MDMA’s serotonergic toxicity via mitochondrial dysfunction .
Experimental Design Optimization
Q. Q8. How to design a kinetic study for the catalytic decarboxylation of this compound?
Protocol Development:
- Substrate scope: Vary nitrobenzyl substituents (e.g., electron-deficient vs. -rich) to assess electronic effects on decarboxylation rates .
- Catalyst screening: Compare AMDase variants for enantioselectivity using malonate derivatives with para-nitro groups (higher electrophilicity accelerates decarboxylation) .
- Analytical tools: Use stopped-flow UV-Vis to monitor CO₂ release or chiral GC for enantiomer ratios .
Computational and Theoretical Extensions
Q. Q9. Can DFT modeling predict the regioselectivity of nitrobenzylmalonate derivatives in cycloaddition reactions?
Computational Strategy:
- Transition state analysis: Calculate activation barriers for [4+2] vs. [3+2] pathways using B3LYP/6-31G(d). Nitro groups lower LUMO energy, favoring inverse-electron-demand Diels-Alder reactions .
- Solvent modeling: Include PCM (e.g., toluene) to simulate solvent effects on orbital interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
